6-Methyl-2-(4-propylbenzoyl)-pyridine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at its chemical properties, such as its acidity or basicity.Scientific Research Applications
Catalysis
6-Methyl-2-(4-propylbenzoyl)-pyridine and related compounds have been studied for their roles in catalysis. For instance, pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, synthesized from salts similar to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have shown promising results as catalysts in Heck-type coupling reactions (Hahn et al., 2005).
Polymer Chemistry
Research has focused on the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, which include derivatives of 6-Methyl-2-(4-propylbenzoyl)-pyridine. These polyimides, incorporating pyridine moieties, exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, making them potentially useful in various industrial applications (Wang et al., 2006).
Corrosion Inhibition
Derivatives of pyridines, including compounds structurally similar to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have been studied for their effectiveness as corrosion inhibitors. These studies involve exploring the inhibition effect of such compounds on metals in acidic environments, utilizing electrochemical and quantum chemical methods (Sudheer & Quraishi, 2015).
Coordination Chemistry
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which are analogous to 6-Methyl-2-(4-propylbenzoyl)-pyridine, have been explored. These compounds have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Safety And Hazards
This would involve looking at the compound’s toxicity, any risks it poses to human health or the environment, and any safety precautions that need to be taken when handling it.
Future Directions
This could involve looking at potential future uses for the compound, any ongoing research into its properties or applications, and areas where further study is needed.
Please note that this is a general outline and the specifics could vary depending on the compound and the context in which it is being studied. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.
properties
IUPAC Name |
(6-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-5-13-8-10-14(11-9-13)16(18)15-7-4-6-12(2)17-15/h4,6-11H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOUQYXUHAXSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243983 | |
Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-propylbenzoyl)-pyridine | |
CAS RN |
1187168-73-5 | |
Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methyl-2-pyridinyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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